

# Application Notes for the Analysis of Enzalutamide Carboxylic Acid

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## Compound of Interest

Compound Name: *Enzalutamide carboxylic acid*

Cat. No.: *B601094*

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## Introduction

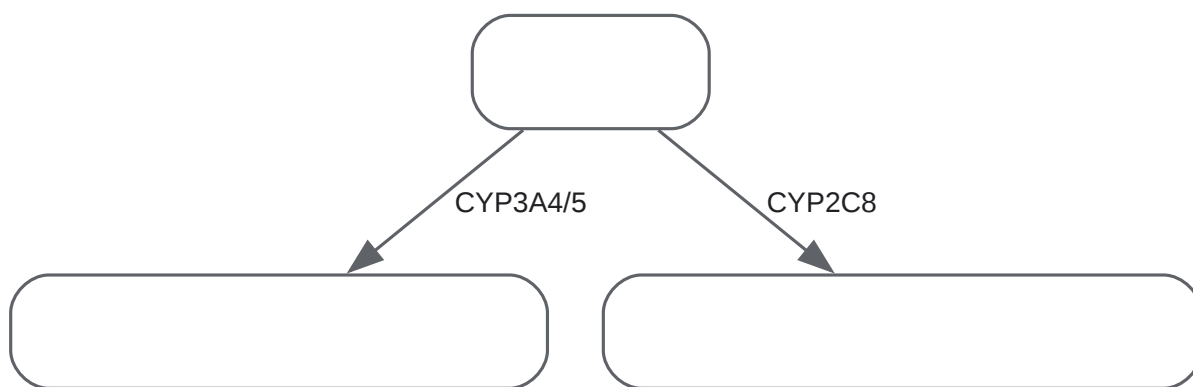
Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). Following administration, Enzalutamide is extensively metabolized in the liver. One of its major metabolites is **Enzalutamide carboxylic acid**. Unlike the parent drug and another major metabolite, N-desmethyl Enzalutamide, the carboxylic acid derivative is pharmacologically inactive.[1][2] The formation of this inactive metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP2C8.[2] Monitoring the levels of Enzalutamide and its metabolites, including the inactive carboxylic acid, is crucial in clinical and research settings to understand the drug's pharmacokinetics, metabolism, and potential drug-drug interactions.[1]

## Application

These protocols are intended for researchers, scientists, and drug development professionals for the quantitative analysis of **Enzalutamide carboxylic acid** in biological matrices, particularly human plasma. The primary application is in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Enzalutamide. The described Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for accurate quantification.

## Metabolic Pathway of Enzalutamide

Enzalutamide undergoes metabolism primarily through two pathways: the formation of the active metabolite N-desmethyl Enzalutamide, catalyzed by CYP3A4/5, and the formation of the inactive **Enzalutamide carboxylic acid**, catalyzed by CYP2C8.[2]



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Metabolism of Enzalutamide to its major metabolites.

## Quantitative Analysis Data

The following tables summarize the key parameters for the quantitative analysis of **Enzalutamide carboxylic acid** and related compounds by LC-MS/MS.

Table 1: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Enzalutamide	465.1	209.2
N-desmethyl Enzalutamide	451.1	195.2
Enzalutamide Carboxylic Acid	452.1	196.1
Enzalutamide-d6 (IS)	471.0	215.0

Data sourced from multiple validated LC-MS/MS methods.[3]

Table 2: Chromatographic and Method Validation Parameters

Parameter	Value
HPLC Column	C18 reverse-phase
Mobile Phase	Gradient of 0.1% formic acid in water and acetonitrile/methanol
Quantitation Range	5 - 500 ng/mL for Enzalutamide carboxylic acid[4]
Inter-assay Variability	Within ±15%[4]
Intra-assay Variability	Within ±15%[4]

## Experimental Protocols

Protocol 1: Quantitative Analysis of **Enzalutamide Carboxylic Acid** in Human Plasma by LC-MS/MS

This protocol details a method for the simultaneous quantification of Enzalutamide, N-desmethyl Enzalutamide, and **Enzalutamide carboxylic acid** in human plasma.

### 1. Materials and Reagents

- Enzalutamide, N-desmethyl Enzalutamide, and **Enzalutamide carboxylic acid** analytical standards
- Enzalutamide-d6 (or other suitable stable isotope-labeled internal standard)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid ( $\geq 98\%$  pure)
- Human plasma (K2EDTA as anticoagulant)
- Polypropylene tubes and autosampler vials

### 2. Standard Solution Preparation

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Enzalutamide, N-desmethyl Enzalutamide, and **Enzalutamide carboxylic acid** in acetonitrile to obtain individual stock solutions of 1 mg/mL.
- Working Standard Solutions: Prepare serial dilutions of the stock solutions with acetonitrile to create a series of working standard solutions at concentrations ranging from 0.1 to 100  $\mu\text{g/mL}$ .
- Internal Standard (IS) Working Solution (1  $\mu\text{g/mL}$ ): Prepare a working solution of Enzalutamide-d6 in acetonitrile.

### 3. Sample Preparation (Protein Precipitation)

- To 100  $\mu\text{L}$  of plasma sample, standard, or quality control, add 300  $\mu\text{L}$  of the internal standard working solution in acetonitrile.
- Vortex the mixture for 30 seconds to precipitate proteins.

- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Conditions

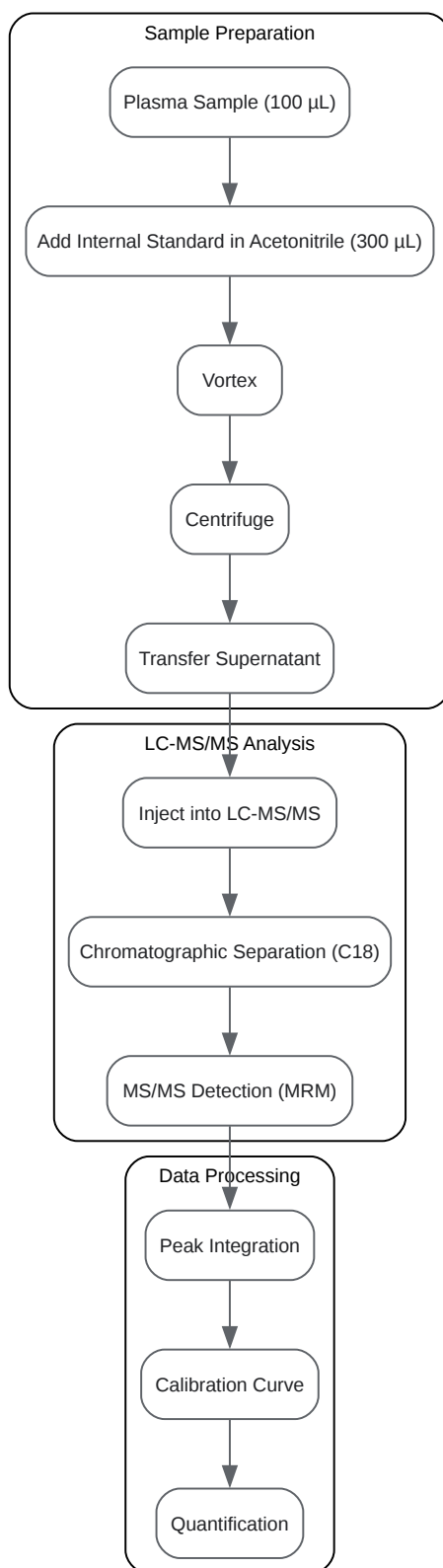
- HPLC System: A standard HPLC system capable of gradient elution.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
  - 0-0.5 min: 30% B
  - 0.5-2.5 min: 30-95% B
  - 2.5-3.0 min: 95% B
  - 3.0-3.1 min: 95-30% B
  - 3.1-4.0 min: 30% B
- Injection Volume: 10  $\mu$ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM). Refer to Table 1 for transitions.

#### 5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted ( $1/x^2$ ) linear regression to fit the calibration curve.
- Quantify the concentration of **Enzalutamide carboxylic acid** in the samples by interpolating their peak area ratios from the calibration curve.

## Experimental Workflow

The following diagram illustrates the workflow for the quantitative analysis of **Enzalutamide carboxylic acid** in plasma.



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Workflow for LC-MS/MS analysis of **Enzalutamide carboxylic acid**.

## Stability of **Enzalutamide Carboxylic Acid** Analytical Standard

Based on available data for Enzalutamide and its metabolites, the following stability guidelines are recommended for the **Enzalutamide carboxylic acid** analytical standard:

- Stock Solutions: Stable for at least 1 month when stored at -20°C and for up to 6 months at -80°C.[2]
- Plasma Samples: Enzalutamide and its metabolites are generally stable in plasma for at least 3 months when stored at -20°C or below.[5] Short-term stability at room temperature and refrigerator temperatures (2-8°C) has also been demonstrated for the parent drug and active metabolite, suggesting similar stability for the carboxylic acid metabolite.[5]
- Freeze-Thaw Stability: It is recommended to minimize freeze-thaw cycles. Aliquoting stock solutions and plasma samples is advisable.

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